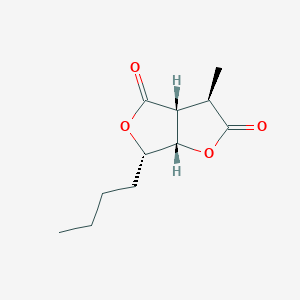
Dihydrocanadensolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrocanadensolide is a member of the class of furofurans that is tetrahydrofuro[3,4-b]furan-2,4-dione substituted at positions 3 and 6 by methyl and butyl groups respectively (the 3R,3aR,6S,6aS-stereoisomer). It has a role as a fungal metabolite. It is a furofuran and a gamma-lactone.
Wissenschaftliche Forschungsanwendungen
Phytotoxic Activity
Recent studies have highlighted the phytotoxic properties of dihydrocanadensolide, particularly its effects on seed germination. In a study examining compounds isolated from the endophytic fungus Aspergillus sp., this compound exhibited significant inhibitory activity on the germination of Arabidopsis thaliana seeds. At a concentration of 400 μg/mL, it demonstrated a notable reduction in germination rates, although its effectiveness was lower compared to other compounds like aspertamarinoic acid, which completely inhibited germination at 200 μg/mL .
Table 1: Phytotoxic Activity of Compounds
| Compound | Concentration (μg/mL) | Germination Inhibition |
|---|---|---|
| This compound | 400 | Significant |
| Aspertamarinoic Acid | 200 | Complete |
Organic Synthesis
This compound has also been synthesized through innovative organic chemistry methods. A notable approach involves intramolecular radical cyclization using d-xylose as a precursor. This method allows for the efficient production of this compound and its C-3 epimers, showcasing its potential in synthetic organic chemistry and drug discovery .
Case Study: Synthesis Methodology
- Method : Intramolecular radical cyclization
- Starting Material : d-xylose
- Outcome : Successful synthesis of this compound and related compounds.
The biological activities of this compound extend beyond phytotoxicity. Research indicates potential applications in medicinal chemistry due to its structural characteristics that may influence biological pathways. The presence of multiple chiral centers in this compound suggests that it could interact with various biological targets, making it a candidate for further pharmacological studies.
Table 2: Biological Properties and Potential Applications
| Property | Application Area |
|---|---|
| Phytotoxicity | Agricultural herbicides |
| Synthetic precursor | Organic synthesis |
| Potential therapeutic uses | Medicinal chemistry |
Eigenschaften
Molekularformel |
C11H16O4 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(3R,3aR,6S,6aS)-6-butyl-3-methyl-3,3a,6,6a-tetrahydrofuro[2,3-c]furan-2,4-dione |
InChI |
InChI=1S/C11H16O4/c1-3-4-5-7-9-8(11(13)14-7)6(2)10(12)15-9/h6-9H,3-5H2,1-2H3/t6-,7+,8-,9-/m1/s1 |
InChI-Schlüssel |
AKGDZWRMFDLKFE-BZNPZCIMSA-N |
Isomerische SMILES |
CCCC[C@H]1[C@@H]2[C@@H]([C@H](C(=O)O2)C)C(=O)O1 |
Kanonische SMILES |
CCCCC1C2C(C(C(=O)O2)C)C(=O)O1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















